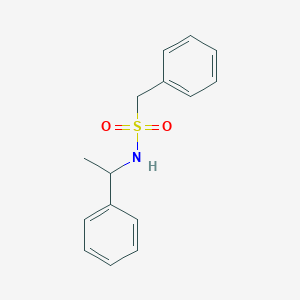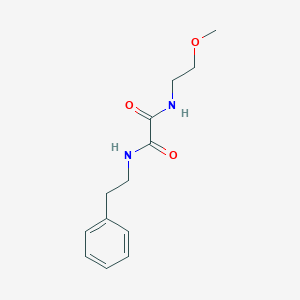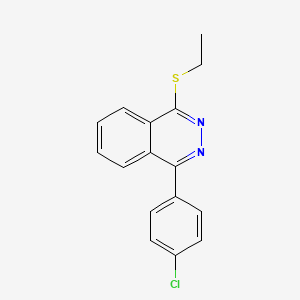
1-phenyl-N-(1-phenylethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-(1-phenylethyl)methanesulfonamide, also known as Methanesulfonamide, N-(1-phenylethyl)-N-phenyl-, is a white crystalline powder that is used in scientific research for its various properties. This compound is a sulfonamide derivative that has been studied for its potential as a therapeutic agent in the treatment of various diseases. In
科学研究应用
1-phenyl-N-(1-phenylethyl)methanesulfonamide has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It also has potential as an anti-diabetic agent by reducing blood glucose levels. Additionally, it has been studied for its neuroprotective effects in the treatment of Alzheimer's disease.
作用机制
The mechanism of action of 1-phenyl-N-(1-phenylethyl)methanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as carbonic anhydrase and histone deacetylase. It may also act by modulating the expression of certain genes involved in various cellular processes such as cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-phenyl-N-(1-phenylethyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has potential as an anti-diabetic agent by reducing blood glucose levels. Additionally, it has been shown to have neuroprotective effects in the treatment of Alzheimer's disease by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using 1-phenyl-N-(1-phenylethyl)methanesulfonamide in lab experiments include its potential as a therapeutic agent in the treatment of various diseases, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
未来方向
There are several future directions for the study of 1-phenyl-N-(1-phenylethyl)methanesulfonamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific enzymes and genes involved in its activity. Additionally, future studies could focus on improving the solubility and reducing the toxicity of this compound to make it more suitable for use in lab experiments.
合成方法
The synthesis of 1-phenyl-N-(1-phenylethyl)methanesulfonamide involves the reaction of N-phenylethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
属性
IUPAC Name |
1-phenyl-N-(1-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13(15-10-6-3-7-11-15)16-19(17,18)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSYASQJKCPNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)

![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)


![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)